molecular formula C14H17N3O5 B8627525 Tert-butyl (2-(2-cyano-5-nitrophenoxy)ethyl)carbamate

Tert-butyl (2-(2-cyano-5-nitrophenoxy)ethyl)carbamate

Cat. No. B8627525
M. Wt: 307.30 g/mol
InChI Key: JVIVWBITSRZQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-(2-cyano-5-nitrophenoxy)ethyl)carbamate is a useful research compound. Its molecular formula is C14H17N3O5 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl (2-(2-cyano-5-nitrophenoxy)ethyl)carbamate

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

tert-butyl N-[2-(2-cyano-5-nitrophenoxy)ethyl]carbamate

InChI

InChI=1S/C14H17N3O5/c1-14(2,3)22-13(18)16-6-7-21-12-8-11(17(19)20)5-4-10(12)9-15/h4-5,8H,6-7H2,1-3H3,(H,16,18)

InChI Key

JVIVWBITSRZQSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydroxy-4-nitrobenzonitrile (5.0 g, 30.48 mmol) in DMF (25 mL) was added Cs2CO3 (14.89 g, 45.7 mmol). The mixture was cooled to 0° C., and tert-butyl (2-bromoethyl)carbamate (7.17 g, 32 mmol) was added at rt. The reaction mixture was stirred for 12 h at 90° C. under nitrogen. The reaction mixture was cooled to rt and DMF was removed in vacuo. The residue was treated with ethyl acetate (50 mL) and washed with brine (30 mL). The organic layer was dried over anhydrous sodium sulphate and concentrated in vacuo. The residue was taken up in dichloromethane (10 mL) and silica (5 g). The resultant slurry of the compound on silica was subjected to flash chromatography using a Teledyne Isco instrument (40 g RediSep silica column, 50% ethyl acetate in pet-ether) to get tert-butyl (2-(2-cyano-5-nitrophenoxy)ethyl)carbamate (4 g, 42.7%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.90 (1H, d, J=8.4 Hz), 7.82 (1H, s), 7.76 (1H, d, J=8.4 Hz), 5.04 (1H, br s), 4.27-4.24 (2H, m), 3.66-3.60 (2H, m), 1.45 (9H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.89 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step Two

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